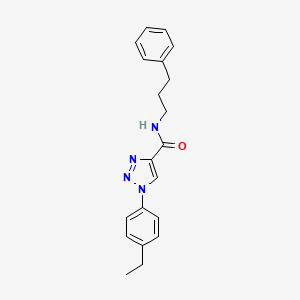
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves a "Click" chemistry approach. This method allows for the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction involving azides and alkynes. The subsequent introduction of the carboxamide and phenylpropyl groups can be achieved through nucleophilic substitution reactions and acylation methods, respectively. This synthetic pathway ensures high yields and purity while maintaining structural integrity.
Antimicrobial Properties
Compounds containing triazole moieties are well-documented for their antimicrobial activities. Specifically, 1H-1,2,3-triazoles have been shown to inhibit cytochrome P450 enzymes, crucial for various metabolic processes in pathogens. Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against certain enzymes like carbonic anhydrase II, indicating potential therapeutic applications in treating conditions related to enzyme dysregulation.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell growth in human leukemic T-cells at nanomolar concentrations . The mechanism of action often involves interference with tubulin polymerization and induction of apoptosis in cancer cells .
Cytokine Modulation
The compound's ability to modulate cytokine release has also been investigated. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in anti-inflammatory therapies .
Case Study 1: Antiproliferative Activity
In a study assessing various triazole derivatives, including those structurally related to this compound, it was found that these compounds exhibited IC50 values ranging from 30 nM to over 200 nM against different cancer cell lines (HeLa and A549). The most potent compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of triazole derivatives. Compounds were tested for their ability to inhibit carbonic anhydrase II and other metabolic enzymes. Results indicated that modifications in the phenyl substituents significantly affected inhibitory potency, highlighting the importance of molecular structure in biological activity .
Comparative Analysis of Triazole Derivatives
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Structure | Moderate enzyme inhibition; potential anticancer activity |
| 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | Structure | Exhibits moderate antifungal activity |
| 4-(Triazolyl)benzamide | Structure | Known for its anti-inflammatory properties |
| 5-(Substituted phenyl)-1H-1,2,3-triazoles | Structure | Broad spectrum antifungal activity |
属性
IUPAC Name |
1-(4-ethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-16-10-12-18(13-11-16)24-15-19(22-23-24)20(25)21-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFZLFHLRNWOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














